1-Bromo-1,1,2,2-tetrafluoropentane
Overview
Description
1-Bromo-1,1,2,2-tetrafluoropentane is a fluorinated organic compound with the molecular formula C5H7BrF4 It is characterized by the presence of bromine and four fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2-tetrafluoropentane can be synthesized through the bromination of 1,1,2,2-tetrafluoropentane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1,2,2-tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluoropentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 1-Hydroxy-1,1,2,2-tetrafluoropentane, 1-Cyano-1,1,2,2-tetrafluoropentane.
Reduction: 1,1,2,2-Tetrafluoropentane.
Oxidation: 1,1,2,2-Tetrafluoropentanoic acid.
Scientific Research Applications
1-Bromo-1,1,2,2-tetrafluoropentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms involving fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized as a solvent and intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoropentane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions.
Comparison with Similar Compounds
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-1,1,2,2-tetrafluorobutane
- 1-Bromo-1,1,2,2-tetrafluoropropane
Comparison: 1-Bromo-1,1,2,2-tetrafluoropentane is unique due to its specific arrangement of bromine and fluorine atoms on a pentane backbone. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specific applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF4/c1-2-3-4(7,8)5(6,9)10/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFMSKUPQSBKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371315 | |
Record name | 1-bromo-1,1,2,2-tetrafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151831-44-6 | |
Record name | 1-bromo-1,1,2,2-tetrafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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